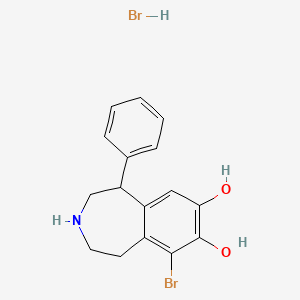
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SKF-80723 Hydrobromide is a chemical compound known for its role as a D1 receptor agonist. It is primarily used in scientific research to study the effects of dopamine receptor activation. The compound has been shown to potentiate the contralateral circling induced by quinpirole in rats with a unilateral 6-hydroxydopamine lesion of the medial forebrain bundle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SKF-80723 Hydrobromide involves multiple steps, starting from the appropriate benzazepine precursor. The reaction conditions typically include the use of hydrobromic acid to form the hydrobromide salt. The exact synthetic route and conditions can vary, but generally involve:
Formation of the benzazepine core: This step involves the cyclization of a suitable precursor to form the benzazepine structure.
Bromination: Introduction of the bromine atom at the desired position on the benzazepine ring.
Hydrobromide salt formation: Treatment with hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production methods for SKF-80723 Hydrobromide are not widely documented, as the compound is primarily used for research purposes. Custom synthesis services are often employed to produce the compound in the required quantities .
化学反応の分析
Types of Reactions
SKF-80723 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzazepine ring.
Substitution: The bromine atom on the benzazepine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzazepine derivatives .
科学的研究の応用
SKF-80723 Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of benzazepine derivatives.
Biology: Employed in research on dopamine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
SKF-80723 Hydrobromide exerts its effects by acting as an agonist at D1 dopamine receptors. The activation of these receptors leads to the stimulation of adenylate cyclase activity, resulting in increased levels of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including motor control and cognitive function. The compound’s ability to potentiate the effects of quinpirole in animal models highlights its role in modulating dopaminergic signaling .
類似化合物との比較
Similar Compounds
SKF 38393: Another D1 receptor agonist with a similar benzazepine structure.
SKF 75670: A methylated analogue of SKF 38393.
SKF 83959: A chlorinated and methylated analogue with distinct pharmacological properties.
SKF 83565: A chlorinated and methylated analogue with unique receptor binding characteristics.
SKF 82958: A chlorinated and propylated analogue with potent D1 receptor agonist activity.
Uniqueness
SKF-80723 Hydrobromide is unique due to its specific bromination pattern on the benzazepine ring, which contributes to its distinct pharmacological profile. Its ability to potentiate the effects of quinpirole in animal models sets it apart from other D1 receptor agonists, making it a valuable tool in neuroscience research .
特性
CAS番号 |
71636-62-9 |
|---|---|
分子式 |
C16H17Br2NO2 |
分子量 |
415.12 g/mol |
IUPAC名 |
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H |
InChIキー |
NYAMJPQXUKPMIX-UHFFFAOYSA-N |
SMILES |
C1CNCC(C2=CC(=C(C(=C21)Br)O)O)C3=CC=CC=C3.Br |
正規SMILES |
C1CNCC(C2=CC(=C(C(=C21)Br)O)O)C3=CC=CC=C3.Br |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SKF-80723 HBr; SKF 80723 HBr; SKF80723 HBr; SKF-80723 Hydrobromide; SKF80723 Hydrobromide; SKF 80723 Hydrobromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















